methyl 4-{[(4-nitrophenyl)sulfonyl]amino}butanoate
Description
Properties
IUPAC Name |
methyl 4-[(4-nitrophenyl)sulfonylamino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-19-11(14)3-2-8-12-20(17,18)10-6-4-9(5-7-10)13(15)16/h4-7,12H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMBGYONJYEPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-nitrophenyl)sulfonyl]amino}butanoate typically involves a multi-step process. One common method starts with the esterification of 4-aminobutanoic acid to form methyl 4-aminobutanoate. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-nitrophenyl)sulfonyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Reduction of the nitro group yields 4-aminophenylsulfonyl derivatives.
Reduction: Hydrolysis of the ester group forms 4-{[(4-nitrophenyl)sulfonyl]amino}butanoic acid.
Substitution: Various substituted sulfonamides can be formed depending on the nucleophile used.
Scientific Research Applications
Synthesis of Methyl 4-{[(4-nitrophenyl)sulfonyl]amino}butanoate
The synthesis of this compound typically involves the reaction of 4-nitrobenzenesulfonyl chloride with amino acids or their derivatives. The process can be summarized as follows:
- Reaction Setup : A solution of an amino acid derivative (e.g., methyl butanoate) is prepared.
- Addition of Sulfonyl Chloride : 4-nitrobenzenesulfonyl chloride is added to the solution under controlled conditions (often in the presence of a base like triethylamine).
- Purification : The product is purified using techniques such as column chromatography.
This synthetic route allows for the introduction of the sulfonamide group, which is crucial for the compound's biological activity.
Antibacterial Activity
This compound and related compounds have shown promising antibacterial properties. Studies have indicated that these sulfonamide derivatives can inhibit the growth of various bacterial strains, including resistant strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial DNA synthesis, leading to cell death.
Anticancer Potential
Research has also explored the anticancer potential of sulfonamide compounds. For instance, certain derivatives have been found to exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The ability to modify the nitrophenyl group allows for the tuning of biological activity, making these compounds attractive candidates for further development.
Enzyme Inhibition
Sulfonamides are known to act as enzyme inhibitors, particularly in metabolic pathways involving folate synthesis. This compound may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate biosynthesis . This inhibition can lead to a decrease in bacterial growth and proliferation.
Case Study 1: Antibacterial Efficacy
In a study conducted by Foroumadi et al., various sulfonamide derivatives were synthesized and tested against metronidazole-resistant strains of Helicobacter pylori. This compound exhibited significant antibacterial activity, demonstrating its potential as a treatment option for infections caused by resistant bacteria .
Case Study 2: Anticancer Activity
A research team investigated the anticancer properties of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity and potential use in cancer therapy .
Comparative Analysis of Sulfonamide Compounds
| Compound Name | Structure | Antibacterial Activity | Anticancer Activity | Enzyme Target |
|---|---|---|---|---|
| This compound | Structure | High | Moderate | Dihydropteroate synthase |
| Related Sulfonamide A | Structure A | Moderate | High | Dihydropteroate synthase |
| Related Sulfonamide B | Structure B | Low | High | Thymidylate synthase |
Mechanism of Action
The mechanism of action of methyl 4-{[(4-nitrophenyl)sulfonyl]amino}butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Key Observations:
Electronic Effects :
- The 4-nitrophenylsulfonyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in and methyl substituents in . This difference impacts reactivity; for example, nitro groups enhance electrophilicity in intermediates for Suzuki-Miyaura couplings, whereas methoxy groups stabilize aromatic systems via resonance.
- Fluorinated sulfonamides (e.g., ) exhibit extreme hydrophobicity due to perfluoroalkyl chains, whereas the nitro group in the target compound balances hydrophilicity and electrophilicity.
Ester Group Stability :
- The methyl ester in the target compound is less prone to hydrolysis than ethyl esters (e.g., ) under basic conditions due to steric hindrance. However, ethyl esters generally offer better solubility in organic solvents.
Synthetic Accessibility: The synthesis of methyl 4-{[(4-nitrophenyl)sulfonyl]amino}butanoate likely follows a route similar to , involving sulfonylation of a primary amine followed by esterification. However, nitro-group-containing intermediates may require controlled reaction conditions to avoid reduction or side reactions.
Physicochemical Properties (Inferred from Analogues)
Research Implications
- Medicinal Chemistry : The nitro group may enhance binding to enzymes with electron-deficient active sites (e.g., nitroreductases), whereas fluorinated analogues are more suited for lipid membrane penetration.
- Material Science : Compared to methoxy-substituted compounds , the nitro group’s electron-withdrawing nature could improve conductivity in polymer composites.
Biological Activity
Overview
Methyl 4-{[(4-nitrophenyl)sulfonyl]amino}butanoate is a sulfonamide derivative characterized by a nitrophenyl group, a sulfonylamino moiety, and a butanoate backbone. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities, particularly as an enzyme inhibitor and its therapeutic properties.
Chemical Structure and Properties
- Molecular Formula : C11H14N2O5S
- Molecular Weight : 286.31 g/mol
- Structure : The compound features a methyl ester group attached to a butanoic acid, with a sulfonamide linkage to a 4-nitrophenyl group.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of enzymes involved in various biochemical pathways. This interaction can modulate enzyme function, potentially leading to therapeutic effects in conditions such as inflammation or infection.
- Target Pathways : Research indicates that the compound may affect pathways related to bacterial resistance and inflammation, making it a candidate for antibiotic adjuvant therapy .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains:
- Tested Strains :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound demonstrated moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 512 µg/mL depending on the bacterial strain tested. The results suggest that while the compound has potential as an antibacterial agent, its efficacy may be limited compared to traditional antibiotics .
Enzyme Inhibition Studies
This compound has been investigated for its role as an enzyme inhibitor:
- Target Enzymes :
- Serine hydrolases
- ABHD (α/β-hydrolase domain) enzymes
In vitro assays indicated significant inhibition of specific serine hydrolases with IC50 values below 0.5 µM, suggesting strong potential for therapeutic applications in diseases where these enzymes are implicated .
Case Studies and Research Findings
- Antibacterial Activity Evaluation :
- Enzyme Inhibition Assessment :
Comparative Analysis
| Compound Name | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | Structure | Moderate antibacterial activity | 32 - 512 |
| Similar Sulfonamide Derivative | Structure | High antibacterial activity | <32 |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for methyl 4-{[(4-nitrophenyl)sulfonyl]amino}butanoate?
Methodological Answer: The synthesis typically involves sulfonylation of a primary amine (e.g., 4-aminobutanoate) with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF . Yield optimization can be achieved by:
- Temperature control : Maintaining 0–5°C during sulfonylation reduces side reactions.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.
- Workup : Sequential aqueous washes (5% HCl, NaHCO₃, brine) improve purity .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms sulfonamide linkage (δ 7.8–8.3 ppm for aromatic protons) and ester group (δ 3.6–3.7 ppm for methyl ester) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 331.05) .
- IR Spectroscopy : Stretching frequencies for sulfonyl (SO₂, ~1350 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups .
Q. What are the key chemical properties affecting reactivity and stability?
Methodological Answer:
- Hydrolysis Sensitivity : The ester group hydrolyzes under acidic/basic conditions, requiring anhydrous storage .
- Photostability : The nitro group may cause photodegradation; experiments should use amber glassware .
- Redox Activity : The sulfonamide group participates in nucleophilic substitutions (e.g., with amines or thiols) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Methodological Answer: Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
- Dose-Response Curves : Validate activity across concentrations (e.g., IC₅₀ values in enzyme inhibition assays) .
- Orthogonal Assays : Confirm binding affinity using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
- Purity Verification : Use HPLC (>95% purity) to exclude confounding impurities .
Q. What computational methods predict interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina model binding to enzymes (e.g., carbonic anhydrase) by simulating sulfonamide-Zn²⁺ interactions .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze transition states for sulfonamide-based inhibition .
- MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .
Q. How can experimental design address solvent effects on reaction efficiency?
Methodological Answer: Use a factorial design (e.g., 2³ design) to evaluate solvent polarity, temperature, and catalyst loading . For example:
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Solvent (Dielectric) | DCM (ε=8.9) | DMF (ε=36.7) |
| Temperature | 25°C | 50°C |
| Catalyst | 0.5 eq | 1.5 eq |
ANOVA analysis identifies solvent polarity as the most significant factor (p<0.05) .
Q. What methodologies elucidate degradation pathways under physiological conditions?
Methodological Answer:
Q. How can multi-step synthesis challenges (e.g., low intermediate yields) be mitigated?
Methodological Answer:
- Protection-Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) for amine protection during sulfonylation .
- Flow Chemistry : Continuous flow systems improve intermediate stability and reduce side reactions .
- Design of Experiments (DoE) : Optimize parameters like residence time and reagent stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
